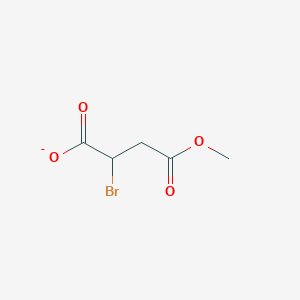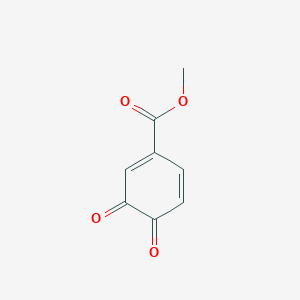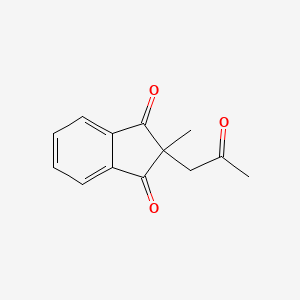![molecular formula C14H12ClN B14347770 2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine CAS No. 92290-57-8](/img/structure/B14347770.png)
2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine is an organic compound with the molecular formula C13H10ClN It is a derivative of pyridine, featuring a chlorophenyl group and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine typically involves the reaction of 2-chlorobenzaldehyde with 3-methylpyridine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-2-(2-bromophenyl)ethenyl]-3-methylpyridine
- 2-[(Z)-2-(2-fluorophenyl)ethenyl]-3-methylpyridine
- 2-[(Z)-2-(2-iodophenyl)ethenyl]-3-methylpyridine
Uniqueness
2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as reactivity and stability. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
92290-57-8 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine |
InChI |
InChI=1S/C14H12ClN/c1-11-5-4-10-16-14(11)9-8-12-6-2-3-7-13(12)15/h2-10H,1H3/b9-8- |
InChI Key |
BIPZUVZMFNOAGK-HJWRWDBZSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)/C=C\C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=C(N=CC=C1)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


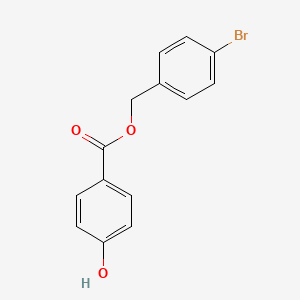
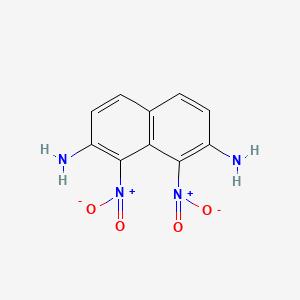
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
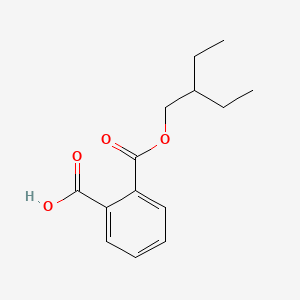
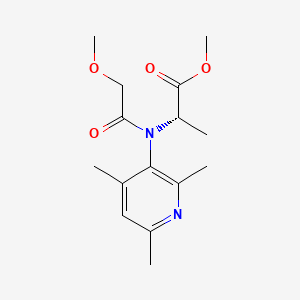
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
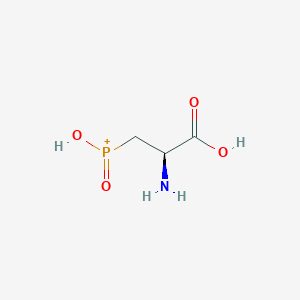
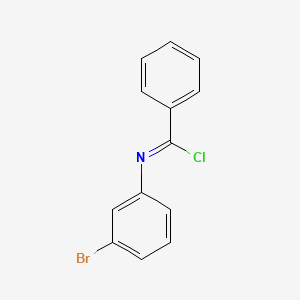
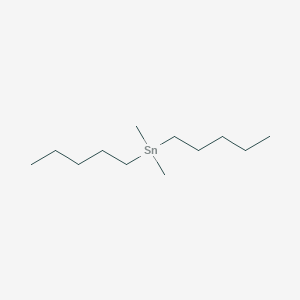
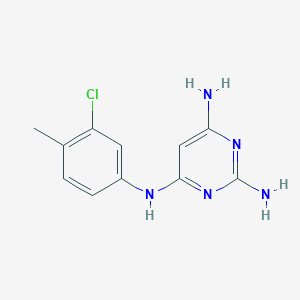
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
